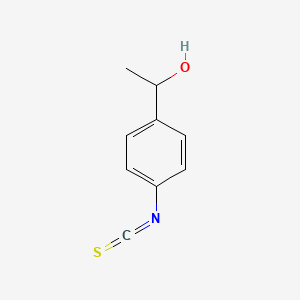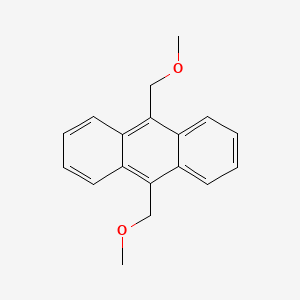
9,10-Bis(methoxymethyl) anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(methoxymethyl) anthracene is an organic compound with the molecular formula C18H18O2. It is a derivative of anthracene, where the 9 and 10 positions are substituted with methoxymethyl groups. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(methoxymethyl) anthracene typically involves the reaction of anthracene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a methoxymethyl intermediate, which then reacts with anthracene to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(methoxymethyl) anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to the parent anthracene compound.
Substitution: It can undergo electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include anthraquinone derivatives, reduced anthracene, and substituted anthracene compounds .
Scientific Research Applications
9,10-Bis(methoxymethyl) anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Bis(methoxymethyl) anthracene involves its interaction with molecular targets through its aromatic ring system. The methoxymethyl groups enhance its solubility and reactivity. The compound can participate in electron transfer reactions and form charge-transfer complexes, which are crucial for its photophysical properties .
Comparison with Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to these similar compounds, 9,10-Bis(methoxymethyl) anthracene is unique due to its methoxymethyl substituents, which provide enhanced solubility and distinct photophysical properties. This makes it particularly useful in applications requiring high solubility and specific fluorescence characteristics .
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
9,10-bis(methoxymethyl)anthracene |
InChI |
InChI=1S/C18H18O2/c1-19-11-17-13-7-3-5-9-15(13)18(12-20-2)16-10-6-4-8-14(16)17/h3-10H,11-12H2,1-2H3 |
InChI Key |
DEOGHVFJGTYJMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


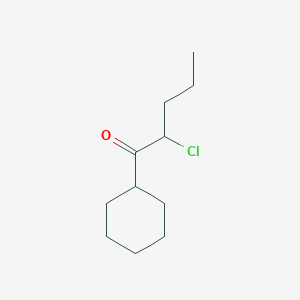

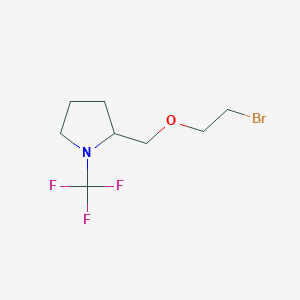
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
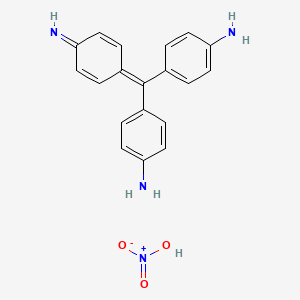
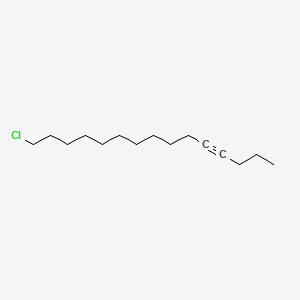
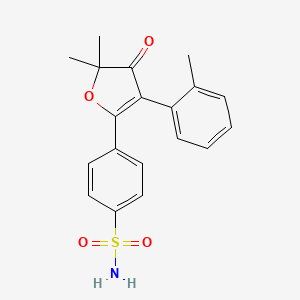
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
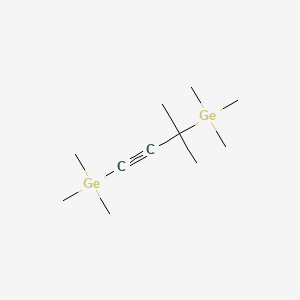
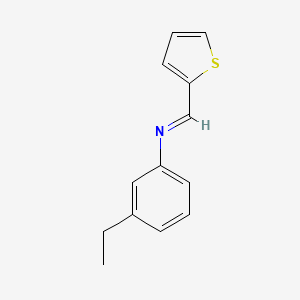
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

